Gatifloxacin Impurity 1
Description
Current Challenges in Gatifloxacin (B573) Impurity 1 Management within Regulatory Frameworks
The management of Gatifloxacin Impurity 1, and indeed all pharmaceutical impurities, operates within a complex and stringent regulatory landscape. A primary challenge is adhering to the guidelines set forth by bodies like the ICH, which mandate the reporting, identification, and qualification of impurities. jpionline.orgeuropa.eukobia.krich.org The ICH Q3A guideline, for instance, provides a decision tree for the control of impurities, establishing thresholds that trigger the need for further investigation. jpionline.orgich.org
A significant challenge lies in the identification and characterization of impurities, especially those present at low levels. semanticscholar.org While analytical techniques have advanced, the process can still be complex and require sophisticated instrumentation. researchgate.net Furthermore, obtaining pure reference standards for each impurity to be used in quantification can be costly and time-consuming. nih.gov
Another critical challenge is the assessment of the potential toxicity, particularly the genotoxicity, of impurities. nih.gov Some impurities may have the potential to be mutagenic, and their control to very low levels is a major focus of regulatory agencies. jpionline.orgnih.gov This requires specialized in silico and in vitro testing to assess the risk. nih.govtandfonline.com For example, while some fluoroquinolone impurities have been investigated and found not to be genotoxic at their typical low concentrations, the potential for such risks necessitates rigorous evaluation. nih.govtandfonline.com
The control of impurities that can form through degradation over the product's shelf life also presents a challenge. iwaponline.comresearchgate.netresearchgate.net Stability studies are required to understand the degradation pathways and ensure that impurity levels remain within acceptable limits throughout the product's lifecycle. ich.org The environmental impact of antibiotic manufacturing and the potential for the release of active pharmaceutical ingredients and their impurities into the environment is another growing area of concern and regulatory scrutiny. amrindustryalliance.orgcdc.gov
Interactive Data Table: ICH Q3A(R2) Thresholds for New Drug Substance Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total intake (whichever is lower) | 0.15% or 1.0 mg per day total intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Source: Adapted from ICH Q3A(R2) Guideline ich.org |
Properties
CAS No. |
1335198-95-2 |
|---|---|
Molecular Formula |
C19H22FN3O5 |
Molecular Weight |
391.40 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Mechanisms and Pathways of Gatifloxacin Impurity 1 Formation
Process-Related Impurity Formation During Gatifloxacin (B573) Synthesis
The synthesis of gatifloxacin is a multi-step process that can inadvertently lead to the formation of impurities. Gatifloxacin Impurity 1, identified as 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid, is a notable process-related impurity. Its formation is primarily linked to the raw materials and side reactions occurring during the synthetic process.
The quality of raw materials is paramount in pharmaceutical manufacturing. In the case of gatifloxacin synthesis, the purity of the reactant 2-methylpiperazine (B152721) plays a significant role.
The raw material 2-methylpiperazine can contain traces of ethylenediamine (B42938) as an impurity. nih.govresearchgate.net The presence of ethylenediamine can lead to the formation of dimeric and other unintended side products during the synthesis. Specifically, ethylenediamine can condense with the gatifloxacin intermediate, 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester, to form Despropylene Gatifloxacin. nih.govresearchgate.net This highlights the critical need to control ethylenediamine levels in the 2-methylpiperazine raw material, often to a specified limit of 0.1%. nih.govresearchgate.net
Beyond raw material impurities, side reactions that occur with the synthesis intermediates are another major contributor to the formation of this compound.
A crucial step in the synthesis of gatifloxacin involves the introduction of a methyl group to the piperazine (B1678402) ring. Incomplete methylation of this piperazine moiety is a critical side reaction that directly leads to the formation of Desmethyl gatifloxacin (DesMe-GTF), which is structurally the same as this compound. google.com This impurity is characterized by the absence of a methyl group on the piperazine ring compared to the parent gatifloxacin molecule.
The main synthesis of gatifloxacin involves the condensation of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid with 2-methylpiperazine. nih.govgoogle.com This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. google.com If the methylation of the piperazine nitrogen is not complete, this compound is formed.
Table 1: Key Synthesis Parameters and Their Influence on Impurity Formation
| Parameter | Condition | Impact on Impurity Formation |
| Raw Material | 2-Methylpiperazine containing ethylenediamine traces | Can lead to the formation of dimeric impurities and Despropylene Gatifloxacin. nih.govresearchgate.net |
| Reaction Step | Methylation of the piperazine moiety | Incomplete reaction results in the formation of Desmethyl gatifloxacin (this compound). google.com |
| Solvent | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Common solvents for the condensation reaction. |
| Temperature | 53°C to 57°C | Controlled temperature is crucial to minimize side reactions. |
Side Reactions Leading to this compound during Synthesis Intermediates
Degradation Pathways Yielding this compound
Gatifloxacin, like many pharmaceuticals, can degrade under various stress conditions, leading to the formation of impurities.
Oxidative degradation is a significant pathway for the formation of this compound. veeprho.com Forced degradation studies have shown that gatifloxacin can degrade under oxidative stress, such as in the presence of hydrogen peroxide, to yield this impurity. scielo.br The mechanism often involves the cleavage of the methyl group from the piperazine ring. Studies have shown that oxidative hydrolysis, particularly under acidic or basic conditions, can lead to the formation of this compound. For instance, treatment with sodium dihydrogen orthophosphate dihydrate and triethylamine (B128534) at a pH of 6.5 can induce oxidative degradation, resulting in this impurity. Advanced oxidation processes (AOPs) utilizing ozone have also been shown to degrade gatifloxacin, with the potential for various degradation products depending on the pH. nih.govresearchgate.netiwaponline.com These processes often involve highly reactive species like hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO4•-), which can attack different parts of the gatifloxacin molecule, including the piperazine ring. nih.gov
Table 2: Research Findings on Gatifloxacin Degradation
| Stress Condition | Degradation Products | Key Observations |
| Oxidative (H₂O₂) | This compound (Desmethyl gatifloxacin) and others | Cleavage of the methyl group from the piperazine ring is a key degradation pathway. scielo.br |
| Ozonation (pH dependent) | Various by-products from attacks on the piperazine ring, cyclopropyl (B3062369) group, and methoxy (B1213986) group. researchgate.netiwaponline.com | The degradation pathway and resulting products are highly dependent on the pH of the medium. researchgate.netiwaponline.com |
| Photodegradation | Can lead to the formation of Despropylene Gatifloxacin. nih.govresearchgate.net | Gatifloxacin is sensitive to light. veeprho.com |
| Acidic Hydrolysis | Can accelerate the formation of Desmethyl gatifloxacin. | Degradation is more pronounced under acidic conditions. |
| Electro-Fenton Process | Oxidative degradation through hydroxyl radicals. researchgate.net | An advanced oxidation process showing effective degradation of gatifloxacin. researchgate.net |
Oxidative Hydrolysis under Specific Conditions
Hydrolytic Degradation Mechanisms
Gatifloxacin's stability is significantly influenced by pH, with notable degradation occurring in both acidic and basic environments. These hydrolytic pathways contribute to the formation of this compound.
Gatifloxacin is susceptible to degradation under acidic conditions. ashdin.comsphinxsai.com This process has been shown to accelerate the formation of desmethyl-gatifloxacin, also known as Impurity 1. Forced degradation studies have been performed under a range of acidic conditions to evaluate the stability of gatifloxacin. These include refluxing in 2M HCl at 60°C for one hour, which resulted in 67.70% degradation, and treatment with 1.0N HCl at 60°C for two hours. ashdin.comashdin.comzastita-materijala.org Other reported conditions include exposure to 1N HCl for eight hours at room temperature and 5M HCl at 80°C for four hours. rjptonline.orgsphinxsai.com
Similar to acidic conditions, basic environments also promote the degradation of gatifloxacin. ashdin.comsphinxsai.com Oxidative hydrolysis under basic conditions is a recognized pathway for the formation of Impurity 1. Significant degradation, reported as high as 82.90%, was observed when gatifloxacin was refluxed in 2M NaOH at 60°C for one hour. ashdin.comashdin.com Other studies have utilized conditions such as 1N NaOH at room temperature for six hours, 1.0N NaOH at 60°C for two hours, and 5M NaOH at 80°C for four hours to demonstrate this instability. zastita-materijala.orgrjptonline.orgsphinxsai.com
In contrast to its instability in acidic and basic media, gatifloxacin is relatively stable under neutral hydrolytic conditions. ashdin.comresearchgate.net Studies involving refluxing the drug in water at temperatures of 55°C and 60°C have shown negligible degradation. ashdin.comzastita-materijala.orgsphinxsai.com One analysis reported only 0.36% degradation under neutral stress, confirming the drug's stability at neutral pH. ashdin.com
Basic Hydrolysis Contributions
Photolytic Degradation Considerations (where relevant to Impurity 1 formation)
While gatifloxacin is known to undergo degradation upon exposure to light, this pathway is not considered a primary source of this compound. fda.gov Research indicates that the byproducts of photolytic degradation are distinct from Impurity 1. For example, exposure to UV light at 365 nm has been shown to cause the opening of the cyclopropane (B1198618) ring, resulting in quinoline-derived byproducts rather than the desmethyl impurity. Several forced degradation studies have concluded that gatifloxacin shows minimal or no significant degradation under photolytic stress when compared to oxidative and hydrolytic conditions. researchgate.netashdin.comzastita-materijala.org
Data Tables
The following tables provide a summary of findings from various research studies on the degradation of gatifloxacin under different stress conditions.
Table 1: Summary of Forced Degradation Studies on Gatifloxacin
| Stress Condition | Reagent/Parameters | Temperature | Duration | Observed Degradation | Reference(s) |
|---|---|---|---|---|---|
| Acidic Hydrolysis | 2M HCl | 60°C | 1 hour | 67.70% | ashdin.comashdin.com |
| 1.0N HCl | 60°C | 2 hours | Significant Degradation | zastita-materijala.org | |
| 1N HCl | Room Temp. | 8 hours | Degradation Observed | sphinxsai.com | |
| Basic Hydrolysis | 2M NaOH | 60°C | 1 hour | 82.90% | ashdin.comashdin.com |
| 1.0N NaOH | 60°C | 2 hours | Significant Degradation | zastita-materijala.org | |
| 1N NaOH | Room Temp. | 6 hours | Degradation Observed | sphinxsai.com | |
| Oxidative | 3% H₂O₂ | Not Specified | Not Specified | 40.87% | ashdin.com |
| 10% H₂O₂ | 60°C | 2 hours | Mild Degradation | zastita-materijala.org | |
| 0.1% H₂O₂ | 40°C | Not Specified | Degradation Observed | ||
| Neutral Hydrolysis | Water | 60°C | Not Specified | 0.36% (Negligible) | ashdin.com |
| Water | 55°C | 6-15 days | Degradation Observed | sphinxsai.com | |
| Photolytic | UV Light (200 watt hours/m²) | Room Temp. | 7 days | 2.37% (Negligible) | ashdin.com |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Gatifloxacin |
| This compound (Desmethyl-gatifloxacin) |
| 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid |
| Sodium Dihydrogen Orthophosphate Dihydrate |
| Triethylamine |
| Hydrogen Peroxide |
| Hydrochloric Acid (HCl) |
| Sodium Hydroxide (B78521) (NaOH) |
| Despropylene Gatifloxacin |
Thermal Stress Influences on this compound Generation
The generation of impurities in gatifloxacin is influenced by thermal conditions. While gatifloxacin has shown stability under certain thermal stress conditions, such as in the solid state or in solution at 100°C for 24 hours, degradation can still occur. conicet.gov.ar For instance, under reflux conditions at 80°C for 2 hours in the dark, gatifloxacin exhibited a degradation of 3.94%. rsc.org
One study detailed the thermal decomposition of a Ru(III) complex with gatifloxacin, which occurred in three stages at temperatures ranging from 70°C to 600°C. bibliotekanauki.pl The free gatifloxacin ligand itself decomposes in three steps within the temperature ranges of 220–315°C, 315–450°C, and 450–700°C. bibliotekanauki.pl
During the synthesis process, specific temperature controls are critical. For example, in the synthesis of gatifloxacin sesquihydrate, a homogenized suspension is heated to a reflux temperature of 71°C. chem-soc.si Deviations from such optimized temperature parameters can lead to the formation of impurities. chem-soc.si
Table 1: Thermal Degradation of Gatifloxacin
| Condition | Degradation Percentage | Reference |
| Reflux at 80°C for 2 hours | 3.94% | rsc.org |
| Solid state at 100°C for 24 hours | Stable | conicet.gov.ar |
| Solution at 100°C for 24 hours | Stable | conicet.gov.ar |
Influence of pH on Degradation Kinetics and Product Profiles
The degradation of gatifloxacin and the subsequent formation of impurities are significantly dependent on the pH of the medium. iwaponline.com The rate and pathway of degradation differ under acidic, neutral, and alkaline conditions. iwaponline.comnih.gov
Under acidic conditions (pH 3), the degradation of gatifloxacin primarily involves an attack on the piperazinyl ring. nih.gov In one study using ozonation, 64.1% of the initial gatifloxacin concentration was degraded after 4 minutes at pH 3, reaching 97% degradation after 20 minutes. iwaponline.com Another study at pH 3 demonstrated that the rate of degradation increases with the applied current during electrolysis. researchgate.net
At neutral pH (pH 7), the degradation efficiency is higher than in acidic conditions, which is likely due to the action of hydroxyl radicals. iwaponline.com Ozonation at pH 7 resulted in 76.9% removal of gatifloxacin in the first 4 minutes, achieving up to 99% removal after 20 minutes. iwaponline.com The degradation pathways at neutral pH lead to different by-products compared to acidic or alkaline conditions.
In alkaline conditions (e.g., pH 10), the degradation kinetics are faster, likely due to the formation of hydroxyl radicals. iwaponline.com At pH 10, up to 99% of gatifloxacin was removed after just 4 minutes of ozonation. nih.gov The initial attack of the oxidant under alkaline conditions is on the carboxylic group. nih.gov However, it has been observed that a continual increase in alkalinity does not necessarily increase the degradation rate, with a higher rate observed at pH 10 compared to pH 11. iwaponline.com
Forced degradation studies have shown that gatifloxacin is relatively stable under acidic and alkaline hydrolysis with 1 N HCl and 1 N NaOH, respectively, for 30 minutes. conicet.gov.ar However, oxidative hydrolysis at a pH of 6.5 can induce oxidative degradation, leading to the formation of impurities.
Table 2: Effect of pH on Gatifloxacin Degradation (Ozonation, 20 min)
| pH | Degradation Efficiency | Primary Site of Attack | Reference |
| 3 | 97% | Piperazinyl ring | iwaponline.comnih.gov |
| 7 | >99% | Not specified | iwaponline.com |
| 10 | >99% | Carboxylic group | iwaponline.comnih.gov |
Self-Condensation Phenomena Related to this compound
Gatifloxacin can undergo self-condensation reactions, particularly during the synthesis process, which can lead to the formation of dimeric impurities. nih.gov One such impurity, identified as Gatifloxacin dimer-3, is formed by the self-condensation of gatifloxacin during the hydrolysis of the gatifloxacin borondifluoride chelate intermediate. nih.govresearchgate.net This impurity was found to be formed at a level of approximately 0.07%. nih.gov
The formation of this dimer involves the reaction of the carboxylic acid group of one gatifloxacin molecule with the piperazine moiety of another. This type of reaction highlights the importance of controlling reaction conditions to minimize the formation of such high-molecular-weight impurities. nih.gov
Other dimeric impurities, such as Gatifloxacin dimer-1 and dimer-2, are also formed through condensation reactions, though not strictly self-condensation. nih.gov Gatifloxacin dimer-1 originates from the substitution reaction of the piperazine moiety of gatifloxacin with the C-7 fluoro group of a quinoline (B57606) carboxylic acid precursor. nih.gov Gatifloxacin dimer-2 is formed from the condensation of the piperazine moiety of gatifloxacin with the carboxylic acid of a quinoline carboxylic acid precursor. nih.govresearchgate.net
Table 3: Key Gatifloxacin Condensation Impurities
| Impurity Name | Formation Mechanism | Reference |
| Gatifloxacin dimer-1 | Condensation of gatifloxacin with a quinoline carboxylic acid precursor | nih.gov |
| Gatifloxacin dimer-2 | Condensation of gatifloxacin with a quinoline carboxylic acid precursor | nih.govresearchgate.net |
| Gatifloxacin dimer-3 | Self-condensation of gatifloxacin | nih.govresearchgate.net |
Synthetic Methodologies for Gatifloxacin Impurity 1 for Research and Reference Standards
Analogous Synthetic Routes for Gatifloxacin (B573) Impurity 1 Derivation
The synthetic pathways leading to Gatifloxacin Impurity 1 are analogous to those used for the production of gatifloxacin itself. The core of this process involves modifications to the fundamental fluoroquinolone structure. The general structure of fluoroquinolones consists of a bicyclic system with specific substitutions that are critical for their biological activity. researchgate.netnih.gov The synthesis of gatifloxacin, and consequently its impurities, often starts from precursors like 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester. nih.gov
The synthesis of this compound leverages modifications of the fluoroquinolone core. The foundational structure of fluoroquinolones, a quinolone core, is essential for their antibacterial action and cannot be significantly altered without loss of potency. nih.gov The process often begins with a key intermediate, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid. In some synthetic schemes, this intermediate is first treated with boron trifluoride diethyl etherate to form a borondifluoride chelate, which stabilizes the quinoline (B57606) core for subsequent reactions. nih.gov The targeted creation of impurities involves deliberate adjustments to this core structure or the subsequent reaction steps.
Nucleophilic Substitution Reactions in Impurity 1 Synthesis
A pivotal step in the formation of both gatifloxacin and its related impurities is a nucleophilic substitution reaction. vulcanchem.com This reaction typically involves the substitution of the fluorine atom at the C-7 position of the quinoline ring with a piperazine-based moiety. nih.gov
The primary route for synthesizing this compound involves the condensation of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid with 2-methylpiperazine (B152721). google.com This reaction is a nucleophilic substitution where the piperazine (B1678402) derivative displaces the fluorine atom at the C-7 position of the quinolone core. nih.gov In the broader context of gatifloxacin synthesis, this condensation is a well-established method, often carried out in a polar organic solvent. newdrugapprovals.orgnewdrugapprovals.org The impurity can arise from variations in this condensation process or the presence of other reactive species. For instance, the presence of ethylenediamine (B42938) as an impurity in the 2-methylpiperazine raw material can lead to the formation of different dimeric impurities. nih.govresearchgate.net
Controlled Reaction Conditions for Targeted Impurity Synthesis
The deliberate synthesis of this compound for use as a reference standard necessitates precise control over reaction conditions. These parameters are manipulated to favor the formation of the impurity over the main product, gatifloxacin.
The choice of solvent and the temperature at which the reaction is conducted are critical factors. Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are commonly used for the condensation reaction. google.com The reaction temperature is typically maintained in a narrow range, for example, between 53°C and 57°C, to control the reaction rate and impurity profile. google.com The reaction can be heated for an extended period, such as 24 hours, to ensure completion. google.com
| Parameter | Value | Source(s) |
| Solvents | Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF) | google.com |
| Temperature | 53°C - 57°C | google.com |
| Reaction Time | ~24 hours | google.com |
Solvent Systems and Temperature Regimes
Preparation of this compound as a Reference Standard for Analytical Studies
The availability of pure chemical reference standards is a prerequisite for the accurate identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs), as mandated by regulatory bodies like the International Conference on Harmonisation (ICH). nih.gov Reference standards are essential for the validation of analytical methods, including tests for specificity, linearity, accuracy, and precision. nih.gov this compound, identified chemically as 1-Cyclopropyl-6-fluoro-7-(4-hydroxy-3-methylpiperazin-1-yl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, serves as a critical reference marker in the quality control of Gatifloxacin. cleanchemlab.comvenkatasailifesciences.comtheclinivex.com Its preparation in a highly pure form is achieved through targeted organic synthesis, followed by rigorous purification and characterization.
Synthetic Pathway and Rationale
The synthesis of this compound as a reference standard is not typically a byproduct of the main Gatifloxacin synthesis but rather a deliberate chemical process. The core strategy involves the nucleophilic aromatic substitution reaction common to the synthesis of all fluoroquinolones. This reaction joins the quinolone core with the specific substituted piperazine side chain that defines the impurity.
The primary synthetic route involves the condensation of a key Gatifloxacin intermediate, 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (or its corresponding ethyl ester), with the unique piperazine derivative, 4-hydroxy-2-methylpiperazine .
A refined approach, adapted from high-yield Gatifloxacin synthesis methodologies, may utilize a boron chelate intermediate to enhance reaction efficiency and minimize side products. nih.govacs.org In this method, the quinolone carboxylic acid is first treated with a boron trifluoride etherate to form a borondifluoride chelate. This intermediate is then reacted with 4-hydroxy-2-methylpiperazine. The final step involves the hydrolysis of the chelate to yield the target impurity. nih.gov
Detailed Research Findings
The synthesis of a reference standard must be meticulously controlled to ensure the final product has the required high purity. The reaction conditions are optimized to maximize yield and minimize the formation of other related substances.
The reaction is typically conducted in a polar aprotic solvent, which facilitates the substitution reaction. The temperature is carefully controlled, as higher temperatures can lead to undesired side reactions and degradation products. An acid scavenger or base may be employed to neutralize the hydrogen fluoride (B91410) generated during the reaction.
Below are representative reaction conditions based on established methods for fluoroquinolone synthesis. nih.govgoogle.com
Table 1: Representative Synthetic Reaction Parameters
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Quinolone Precursor | 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-3-quinoline carboxylic acid ethyl ester borondifluoride chelate | The core structural component of the molecule. nih.gov |
| Side-chain Reactant | 4-hydroxy-2-methylpiperazine | Provides the unique substituted piperazine moiety of the impurity. |
| Solvent | Dimethyl sulfoxide (DMSO) or Acetonitrile (B52724) | Aprotic polar solvent to facilitate the nucleophilic substitution. nih.govgoogle.com |
| Temperature | 50-70 °C | Controlled heating to drive the reaction without causing degradation. google.com |
| Reaction Time | 12-24 hours | Monitored by HPLC to ensure completion of the reaction. googleapis.com |
| Final Step | Hydrolysis (e.g., using a mild base like Triethylamine (B128534) in methanol) | To remove the boron chelate and yield the final carboxylic acid. nih.gov |
Following the synthesis, purification is critical. Recrystallization from a suitable solvent system, such as a methanol-water mixture, is a highly effective method for removing unreacted starting materials and minor impurities to achieve the high purity (>95%) required for a reference standard. googleapis.com
The identity and purity of the synthesized this compound are unequivocally confirmed using a suite of spectroscopic and chromatographic techniques. These analyses provide the data for the Certificate of Analysis that accompanies the reference standard. nih.govresearchgate.netlgcstandards.com
Table 2: Analytical Characterization Data for this compound
| Analytical Technique | Expected Result/Finding | Significance |
|---|---|---|
| HPLC-UV | Single major peak with purity >95% | Confirms the purity of the compound and is used for quantification. nih.gov |
| Mass Spectrometry (MS) | Molecular ion [M+H]⁺ at m/z 392.4 | Confirms the molecular weight (391.4 g/mol ) and elemental composition. cleanchemlab.comvenkatasailifesciences.com |
| ¹H NMR | Characteristic peaks for cyclopropyl (B3062369), piperazine, and quinolone ring protons | Confirms the specific chemical structure and arrangement of atoms. nih.gov |
| ¹³C NMR | Signals corresponding to each carbon atom in the proposed structure | Provides further confirmation of the molecular structure. researchgate.net |
| Infrared (IR) Spectroscopy | Peaks for C=O (carboxyl and ketone), O-H, and C-F stretching | Confirms the presence of key functional groups. nih.gov |
The successful synthesis and rigorous characterization provide a well-documented reference standard for this compound. This standard is crucial for pharmaceutical manufacturers to accurately monitor and control the impurity levels in Gatifloxacin API and finished products, ensuring their quality and safety. cleanchemlab.com
Advanced Analytical Methodologies for Gatifloxacin Impurity 1 Detection and Quantification
Chromatographic Separation Techniques
Chromatographic techniques are paramount in the analysis of pharmaceutical impurities, offering high-resolution separation of complex mixtures. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most prominently used methods for the analysis of gatifloxacin (B573) and its impurities. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is the cornerstone for the quantitative analysis of Gatifloxacin Impurity 1, providing the sensitivity and specificity required for regulatory compliance. Various HPLC methods, particularly reversed-phase HPLC, have been developed and validated for this purpose. asianpubs.org
Reversed-phase HPLC (RP-HPLC) is the most widely adopted technique for the analysis of gatifloxacin and its impurities. asianpubs.orgresearchgate.net This method utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Gatifloxacin and its impurities, being polar compounds, are well-suited for separation using this technique. zastita-materijala.org RP-HPLC methods have been successfully applied to determine gatifloxacin and its related substances in bulk drug materials and various pharmaceutical formulations, including eye drops and tablets. conicet.gov.arnih.govnih.gov These methods are crucial for stability-indicating assays, which are designed to separate the active pharmaceutical ingredient from its degradation products. nih.govnih.gov
One study detailed a stability-indicating RP-HPLC method that could effectively separate gatifloxacin from its degradation products, demonstrating the method's specificity. scielo.br Another developed a simple isocratic RP-HPLC method for analyzing intermediates and related substances during the process development of gatifloxacin. asianpubs.org
The choice of the stationary phase is critical for achieving optimal separation in RP-HPLC. For the analysis of gatifloxacin and its impurities, octadecylsilane (B103800) (C18) bonded silica (B1680970) columns are the most frequently used stationary phases. asianpubs.orgconicet.gov.arnih.gov These C18 columns provide a non-polar surface that facilitates the separation of the polar gatifloxacin and its related compounds.
Several studies have highlighted the use of different C18 columns. For instance, a Phenomenex LiChrosphere 5 µm RP-18 column (125 x 4.6 mm) was used for the determination of gatifloxacin in eye drops. conicet.gov.ar Another study employed a SUPELCO® 516 C-18-DB column (250 mm × 4.6 mm, 5 μm) for analyzing gatifloxacin in bulk drugs and pharmaceutical preparations. nih.gov The selection of the specific C18 column can influence the resolution and peak shape. Researchers have experimented with various C18 columns from different manufacturers to achieve the best selectivity and peak symmetry for gatifloxacin and its impurities. zastita-materijala.orgresearchgate.net For example, a Zorbax Eclipse C18 column (50 x 4.6 mm, 5µm) was found to provide good resolution, whereas an Inertsil ODS-3V column resulted in poor peak shape and resolution. idk.org.rszastita-materijala.org
| Column Brand and Type | Dimensions (mm) and Particle Size (µm) | Application | Reference |
|---|---|---|---|
| Phenomenex LiChrosphere RP-18 | 125 x 4.6, 5 µm | Determination of gatifloxacin in eye drops | conicet.gov.ar |
| SUPELCO® 516 C-18-DB | 250 x 4.6, 5 µm | Analysis of gatifloxacin in bulk drug and pharmaceutical preparations | nih.gov |
| Zorbax Eclipse C18 | 50 x 4.6, 5 µm | Separation and quantification of gatifloxacin and its impurities | idk.org.rsresearchgate.net |
| J'spher H-80 | 150 x 4.6, 4 µm | Quantification of gatifloxacin impurities | |
| Zorbax SB-C18 | 150 x 4.6, 5 µm | Analysis of gatifloxacin impurities by RP-HPLC/ESI-MS | nih.gov |
The mobile phase composition is a key parameter that is optimized to achieve the desired separation. It typically consists of an aqueous component (often a buffer) and an organic modifier. The pH of the aqueous phase and the proportion of the organic solvent are adjusted to control the retention and selectivity of the separation.
For the analysis of gatifloxacin and its impurities, various mobile phase compositions have been reported. A mixture of water, acetonitrile (B52724), and triethylamine (B128534) with the pH adjusted to 3.3 using phosphoric acid has been used. conicet.gov.ar Another common mobile phase consists of a phosphate (B84403) buffer and acetonitrile. nih.govnih.gov For instance, a mobile phase of 0.02 M dihydrogen potassium phosphate buffer and acetonitrile in ratios of 65:35 and 75:25 (v/v) was tested. nih.gov The use of trifluoroacetic acid (TFA) as a buffer component in a water-acetonitrile mobile phase has also been documented. idk.org.rsresearchgate.net
Gradient elution is often employed to separate complex mixtures of impurities with varying polarities. idk.org.rsresearchgate.net This technique involves changing the composition of the mobile phase during the chromatographic run. A typical gradient might start with a lower concentration of the organic solvent, which is gradually increased to elute the more strongly retained components. This allows for the separation of both early and late-eluting impurities in a single run. One method utilized a gradient with 0.1% trifluoroacetic acid in water as mobile phase A and acetonitrile as mobile phase B. idk.org.rsresearchgate.net
| Aqueous Component | Organic Component(s) | Ratio/Gradient | Reference |
|---|---|---|---|
| Water with Triethylamine (pH 3.3 with Phosphoric Acid) | Acetonitrile | 80:20:3 (v/v/v) | conicet.gov.ar |
| Disodium (B8443419) Hydrogen Phosphate Buffer (pH 3.3 with Orthophosphoric Acid) | Acetonitrile | 75:25 (v/v) | nih.govnih.gov |
| 0.1% Trifluoroacetic Acid Buffer | Acetonitrile | Gradient | idk.org.rsresearchgate.net |
| 3% Acetic Acid in Water | Acetonitrile with 3% Acetic Acid | 85:15 | nih.gov |
| 0.04M Ammonium (B1175870) Acetate (B1210297), 0.06M Sodium Perchlorate (B79767) (pH 2.2) | Acetonitrile, Methanol | Gradient |
Fine-tuning chromatographic parameters such as flow rate, column temperature, and detection wavelength is essential for method optimization.
Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. A typical flow rate for gatifloxacin impurity analysis is 1.0 mL/min. idk.org.rsresearchgate.netnih.govnih.gov However, other flow rates, such as 1.4 mL/min and 1.5 mL/min, have also been reported. scielo.brscholars.direct
Column Temperature: The column temperature can influence the viscosity of the mobile phase and the kinetics of the separation, thereby affecting retention times and peak shapes. Analyses are often performed at room temperature (25 ± 2 °C) or at a controlled temperature, for example, 35°C. idk.org.rsresearchgate.netnih.govnih.gov
Detection Wavelength: The choice of UV detection wavelength is based on the absorption maxima of the analytes. For gatifloxacin and its impurities, detection is commonly performed at wavelengths around 293 nm or 220 nm. idk.org.rsresearchgate.netnih.govnih.gov The use of a diode array detector (DAD) allows for the acquisition of spectra across a range of wavelengths, which can aid in peak identification and purity assessment. nih.gov
Mobile Phase Composition and Gradient Elution Strategies
High-Performance Thin-Layer Chromatography (HPTLC) Approaches
High-Performance Thin-Layer Chromatography (HPTLC) offers a complementary approach to HPLC for the analysis of gatifloxacin impurities. It is a planar chromatographic technique that provides several advantages, including the ability to analyze multiple samples simultaneously, which can be cost-effective and time-efficient. researchgate.net
HPTLC methods have been developed for the separation of gatifloxacin from its related substances. These methods typically use silica gel 60F254 plates as the stationary phase. researchgate.netsphinxsai.com The development of the chromatogram is achieved using a suitable mobile phase. For instance, a mobile phase consisting of toluene, acetic acid, and triethylamine in a ratio of 4.0:2.5:0.5 (v/v) has been used to separate gatifloxacin from its degradation products, yielding a compact spot with an Rf value of 0.46. sphinxsai.com Another study optimized a mobile phase of methanol, 1,2-dichloroethane, concentrated ammonia (B1221849) solution, and acetonitrile (2.8:7.2:0.5:0.5, v/v) to effectively separate gatifloxacin from eight related substances. researchgate.net Densitometric analysis is then used for the quantification of the separated spots at a specific wavelength, such as 288 nm. researchgate.netsphinxsai.com
| Stationary Phase | Mobile Phase Composition (v/v/v/v) | Detection Wavelength (nm) | Reference |
|---|---|---|---|
| Silica gel 60F254 | Toluene: Acetic Acid: Triethylamine (4.0:2.5:0.5) | 288 | sphinxsai.com |
| Silica gel 60F254 | Methanol: 1,2-Dichloroethane: Conc. Ammonia: Acetonitrile (2.8:7.2:0.5:0.5) | Not Specified | researchgate.net |
Spectroscopic Characterization and Detection
Spectroscopic methods are fundamental in the analysis of pharmaceutical impurities, providing critical information on both the structure and concentration of these compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized technique for the quantification of Gatifloxacin and its impurities. najah.edu The method is based on the principle that these compounds absorb light in the UV-Vis region of the electromagnetic spectrum. For Gatifloxacin, the maximum absorbance is typically observed at a wavelength of approximately 293 nm. scholars.direct
While UV-Vis spectroscopy is a powerful quantitative tool, its application in the analysis of impurities often requires coupling with a separation technique like High-Performance Liquid Chromatography (HPLC). nih.govnih.gov An HPLC system equipped with a Diode Array Detector (DAD) allows for the acquisition of UV spectra for each separated component in a mixture. nih.govingentaconnect.com This enables the identification and quantification of impurities, including this compound, by comparing their UV spectra and retention times to those of known reference standards. nih.govnih.gov The development of digitized impurity databases, which contain the UV spectral data of known impurities, further enhances the efficiency of this approach. nih.govingentaconnect.com
Table 1: UV-Vis Spectroscopic Data for Gatifloxacin Analysis
| Compound | Wavelength of Maximum Absorbance (λmax) |
|---|---|
| Gatifloxacin | 293 nm scholars.direct |
| Gatifloxacin in combination with Satranidazole | 320 nm actascientific.com |
| Gatifloxacin in combination with Dexamethasone | 254 nm actascientific.com |
This table presents λmax values reported in different studies, which can vary based on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable tool for the qualitative analysis of pharmaceutical compounds, providing information about the functional groups present in a molecule. slideshare.net By analyzing the absorption of infrared radiation at specific wavenumbers, the structural characteristics of a compound can be elucidated. In the context of this compound, IR spectroscopy can be used to confirm the presence of key functional groups and to differentiate the impurity from the parent drug. vulcanchem.com For instance, the technique can identify the N-H stretch of the piperazine (B1678402) ring in the impurity, which would differ from the spectral features of the N-methylated piperazine in Gatifloxacin. The "fingerprint" region of the IR spectrum, typically from 1200-700 cm-1, is particularly useful for distinguishing between structurally similar compounds. slideshare.net
Hyphenated Analytical Techniques for Comprehensive Impurity Profiling
To achieve the high degree of sensitivity and specificity required for impurity analysis, chromatographic separation techniques are often coupled with powerful spectroscopic detectors. These "hyphenated" techniques provide a comprehensive profile of the impurities present in a drug substance.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS or ESI-MS) for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern pharmaceutical analysis, combining the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. nih.gov For the analysis of Gatifloxacin and its impurities, Reverse Phase-HPLC (RP-HPLC) is commonly employed for separation. nih.govzastita-materijala.org The separated components are then introduced into the mass spectrometer, often using an electrospray ionization (ESI) source, which is suitable for polar molecules like fluoroquinolones. nih.gov
The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion of the impurity, as well as the fragmentation pattern when subjected to tandem mass spectrometry (MS/MS). nih.govresearchgate.net This information is crucial for confirming the identity of known impurities and for elucidating the structure of novel ones. americanpharmaceuticalreview.com For this compound, the mass would be 14 atomic mass units less than that of Gatifloxacin, corresponding to the absence of a CH₂ group. nih.gov LC-MS methods are highly sensitive and can be validated for the quantification of impurities at very low levels, as required by regulatory agencies. google.com
Table 2: Exemplary LC-MS Method Parameters for Gatifloxacin Impurity Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Zorbax SB-C18 (4.6 mm x 150 mm, 5 µm) | nih.gov |
| Mobile Phase | 3% acetic acid/acetonitrile - 3% acetic acid/water (15:85) | nih.gov |
| Ionization | Electrospray Ionization (ESI) | nih.gov |
| Detection | Mass Spectrometry (MS) | nih.gov |
Two-Dimensional Chromatographic Spectral Correlation Analysis
Two-dimensional chromatographic spectral correlation analysis is an advanced data analysis technique that can be applied to data obtained from HPLC with a diode array detector (HPLC-DAD). nih.govingentaconnect.com This method involves creating a correlation map between the UV spectra obtained at different points in the chromatogram. nih.gov It is particularly useful for identifying co-eluting impurities and for confirming the identity of known impurities without the need for individual reference standards. nih.govingentaconnect.com By comparing the two-dimensional correlation spectrum of an unknown peak with a database of known impurity spectra, a high degree of confidence in the identification can be achieved. nih.govresearchgate.net This "digitized impurity database analysis" approach offers a more economical and efficient way to control impurity profiles in pharmaceutical manufacturing. nih.govingentaconnect.com
Method Validation and Qualification Protocols
Method validation is a documented process that proves an analytical method is suitable for its intended purpose. nih.gov For this compound, this involves a series of tests to confirm the method's reliability for identification and quantification.
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. conicet.gov.ar For this compound, specificity is typically demonstrated by comparing the chromatograms of a blank solution (diluent), a standard solution of this compound, a Gatifloxacin drug substance sample, and a spiked sample containing both Gatifloxacin and the impurity. zastita-materijala.org
The method is considered specific if there is no interference from the diluent or other components at the retention time of this compound. idk.org.rsresearchgate.net Forced degradation studies are also performed to further demonstrate specificity. Gatifloxacin is subjected to stress conditions such as acid, base, oxidation, and heat to generate potential degradation products. conicet.gov.aridk.org.rs The analytical method must be able to separate the this compound peak from any degradation products formed, with a resolution of not less than 1.5 between adjacent peaks often being a target. researchgate.netgoogle.com This ensures that the reported amount of the impurity is accurate and not falsely elevated by co-eluting species. zastita-materijala.orgidk.org.rs
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. google.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. nih.gov
For this compound, linearity is typically assessed by preparing a series of solutions at different concentrations, often spanning from the Limit of Quantification (LOQ) to 150% of the impurity's specification limit. zastita-materijala.orggoogle.com A calibration curve is then constructed by plotting the peak area response against the concentration. The relationship is evaluated using the coefficient of determination (R²), which should ideally be greater than 0.99. zastita-materijala.orggoogle.com One study demonstrated linearity for a Gatifloxacin-related impurity over a concentration range of 0.1 to 25 µg/mL. Another reported a linear range of 4-40 µg/mL with a correlation coefficient of 0.9998. nih.govactascientific.com
Table 1: Example of Linearity Data for this compound
| Concentration Level (%) | Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|---|
| LOQ | 0.05 | 1500 |
| 50% | 0.75 | 22500 |
| 80% | 1.20 | 36000 |
| 100% | 1.50 | 45000 |
| 120% | 1.80 | 54000 |
| 150% | 2.25 | 67500 |
Correlation Coefficient (R²): >0.999
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often evaluated using spike recovery studies, where known amounts of this compound are added (spiked) into a sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). conicet.gov.arnih.govscielo.br The percentage recovery of the impurity is then calculated. Studies have shown mean recoveries for Gatifloxacin impurities to be in the range of 99.3% to 100.42%, indicating high accuracy. nih.govpharmatutor.org
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:
Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment. scholars.direct
Intermediate Precision (Inter-day precision): Assesses the variations within a laboratory, such as on different days, with different analysts, or on different equipment. conicet.gov.arinnovareacademics.in
Precision is reported as the Relative Standard Deviation (%RSD) of the measurements. For impurity analysis, the %RSD is typically required to be not more than 2.0%. pharmatutor.orgscholars.direct
Table 2: Example of Accuracy and Precision Data for this compound
| Level | Spiked Conc. (µg/mL) | Mean Recovered Conc. (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) |
|---|---|---|---|---|
| LOQ | 0.15 | 0.148 | 98.7% | 1.8% |
| 100% | 1.50 | 1.51 | 100.7% | 1.1% |
| 150% | 2.25 | 2.23 | 99.1% | 1.3% |
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. scholars.direct The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scholars.direct
These limits are crucial for determining trace amounts of impurities. They are commonly determined based on the signal-to-noise (S/N) ratio, where an S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. idk.org.rsscielo.br Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve using formulas specified in ICH guidelines (LOD = 3.3 σ/S; LOQ = 10 σ/S). scholars.direct For related substances of Gatifloxacin, validated HPLC methods have achieved LOQ values as low as 0.010-0.015 ppm. zastita-materijala.orgidk.org.rs
Table 3: LOD and LOQ Values for Gatifloxacin Impurities from a Validated Method
| Parameter | Method | Value (ppm) | Reference |
|---|---|---|---|
| LOD | Signal-to-Noise (S/N ≥ 3) | 0.004 | idk.org.rs |
| LOQ | Signal-to-Noise (S/N ≥ 10) | 0.010 | idk.org.rs |
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. conicet.gov.ar It provides an indication of the method's reliability during normal usage. For an HPLC method for this compound, robustness is tested by intentionally varying parameters such as:
Flow rate of the mobile phase (e.g., ±0.2 mL/min). nih.gov
pH of the mobile phase buffer (e.g., ±0.2 units). nih.gov
Column temperature.
Mobile phase composition (e.g., ±2% variation in organic solvent). nih.gov
The effect of these changes on chromatographic parameters like retention time and peak area is evaluated, with the %RSD of the results expected to remain within acceptable limits (e.g., <2%). scholars.direct
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments. innovareacademics.inasianpubs.org This demonstrates the transferability of the analytical method.
Table 4: Robustness Evaluation Parameters and Acceptance Criteria
| Parameter Varied | Variation | Acceptance Criteria |
|---|---|---|
| Flow Rate | ± 10% | System suitability parameters met, %RSD < 2.0% |
| Mobile Phase pH | ± 0.2 | System suitability parameters met, %RSD < 2.0% |
| Column Temperature | ± 5 °C | System suitability parameters met, %RSD < 2.0% |
| Wavelength | ± 2 nm | System suitability parameters met, %RSD < 2.0% |
System Suitability Testing (SST) is an integral part of any analytical method and is performed prior to the analysis of any samples. scholars.direct It is used to verify that the chromatographic system is adequate for the intended analysis. A standard solution is injected, and key parameters are checked to ensure they meet the predefined criteria. asianpubs.org For the analysis of this compound, typical SST parameters include:
Tailing factor: Should typically be less than 2.0. innovareacademics.in
Theoretical plates (column efficiency): A minimum number, often greater than 2000, is required. innovareacademics.in
Resolution: Ensures separation between the impurity peak and the main Gatifloxacin peak or other impurities.
Repeatability (%RSD): The precision of replicate injections of the standard solution, usually required to be ≤2.0%. pharmatutor.org
Passing SST ensures that the analytical system is performing as expected on the day of analysis. pharmatutor.orgscholars.direct
Stability-Indicating Method Development and Validation
The development and validation of stability-indicating analytical methods are paramount in pharmaceutical quality control to ensure that a drug product's quality is maintained over its shelf life. A stability-indicating method is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. slideshare.net For Gatifloxacin, this involves developing methods capable of separating and quantifying this compound and other related substances that may form under various stress conditions.
The core of developing such a method lies in subjecting the drug substance to forced degradation studies. slideshare.net These studies intentionally expose the drug to harsh conditions like acid, base, oxidation, heat, and light to produce potential degradation products. slideshare.netsphinxsai.com The analytical method must then prove its ability to resolve the active ingredient peak from any degradant peaks, thus demonstrating specificity. zastita-materijala.org High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most prevalent technique for this purpose due to its high resolution and sensitivity. zastita-materijala.orgnih.gov
Forced Degradation Studies and Degradation Pathway Elucidation
Forced degradation studies are essential to understand the chemical stability of Gatifloxacin and to generate the degradation products, including this compound, under controlled conditions. These studies help in elucidating the degradation pathways and are a prerequisite for validating a stability-indicating method.
Several studies have detailed the behavior of Gatifloxacin under various stress conditions:
Acid Hydrolysis: Treatment with acids like 0.1N HCl at 60°C or 1N HCl can accelerate the formation of this compound, also known as Desmethyl-gatifloxacin (DesMe-GTF). Significant degradation is often observed under acidic conditions. zastita-materijala.org
Base Hydrolysis: Exposure to alkaline conditions, such as 1N NaOH, also results in significant degradation of Gatifloxacin. zastita-materijala.orgconicet.gov.ar
Oxidative Degradation: This is a critical pathway for the formation of this compound. Studies using 0.1% hydrogen peroxide (H₂O₂) at 40°C or 30% H₂O₂ show that the impurity is formed via the cleavage of the methyl group from the piperazine ring. conicet.gov.ar Mild degradation is noted under peroxide conditions. zastita-materijala.org
Thermal Degradation: Gatifloxacin has shown stability under thermal stress conditions. conicet.gov.ar
Photolytic Degradation: While exposure to UV light (e.g., at 365 nm) can cause degradation, it typically involves the opening of the cyclopropane (B1198618) ring, leading to byproducts distinct from this compound. This highlights the specificity of oxidative and hydrolytic pathways in the formation of this particular impurity.
The results from these forced degradation studies confirm that the analytical method can effectively separate Gatifloxacin from its degradation products, a key requirement for a stability-indicating assay.
| Stress Condition | Reagent/Condition Detail | Observation | Reference |
|---|---|---|---|
| Acid Hydrolysis | 0.1N HCl at 60°C / 1N HCl | Significant degradation observed; accelerates formation of Impurity 1. | zastita-materijala.org |
| Base Hydrolysis | 1N NaOH | Significant degradation observed. | zastita-materijala.orgconicet.gov.ar |
| Oxidative Degradation | 0.1% H₂O₂ at 40°C / 30% H₂O₂ | Forms Impurity 1 (DesMe-GTF) via cleavage of the piperazine ring's methyl group. | conicet.gov.ar |
| Photolytic Degradation | UV light (365 nm) | Induces cyclopropane ring opening, forming byproducts distinct from Impurity 1. | |
| Thermal Degradation | Dry Heat | Gatifloxacin was found to be stable. | conicet.gov.ar |
Chromatographic Method Development and Validation
Various RP-HPLC methods have been developed and validated for the determination of Gatifloxacin and its impurities, including Impurity 1. The selection of the stationary phase, mobile phase composition, and detector wavelength are optimized to achieve the best separation and sensitivity.
Chromatographic Conditions: Commonly used stationary phases are C18 columns, such as the Zorbax Eclipse C18, J'spher H-80, and SUPELCO 516 C-18-DB. zastita-materijala.orgresearchgate.net The mobile phase typically consists of a buffer and an organic modifier. For instance, one method employs a gradient elution with a buffer of 0.04M ammonium acetate and 0.06M sodium perchlorate (pH 2.2) mixed with acetonitrile and methanol. Another validated method uses a mobile phase of disodium hydrogen phosphate buffer and acetonitrile (75:25, v/v) with the pH adjusted to 3.3 using orthophosphoric acid. nih.govnih.gov UV detection is commonly performed at wavelengths ranging from 220 nm to 293 nm. zastita-materijala.orgnih.gov
| Parameter | Method 1 | Method 2 | Method 3 | Reference |
|---|---|---|---|---|
| Column | J'spher H-80 (4.6 × 150 mm, 4 µm) | Zorbax Eclipse C18 (50 x 4.6 mm, 5µm) | SUPELCO 516 C-18-DB (250 mm × 4.6 mm, 5 μm) | zastita-materijala.orgresearchgate.net |
| Mobile Phase | Gradient: Buffer (0.04M Ammonium Acetate, 0.06M Sodium Perchlorate, pH 2.2) - Acetonitrile - Methanol | Channel A: 0.1% Trifluoroacetic acid buffer; Channel B: Acetonitrile | Disodium hydrogen phosphate buffer:Acetonitrile (75:25, v/v), pH 3.3 with orthophosphoric acid | zastita-materijala.orgresearchgate.net |
| Flow Rate | Not Specified | 1.0 mL/min | 1.0 mL/min | zastita-materijala.orgresearchgate.net |
| Detection (UV) | 285 nm | 220 nm | 293 nm | zastita-materijala.orgresearchgate.net |
| Column Temperature | Not Specified | 35°C | 25 ± 2°C (Room Temp) | zastita-materijala.orgresearchgate.net |
Method Validation: The developed analytical methods are validated according to International Conference on Harmonization (ICH) guidelines to ensure they are suitable for their intended purpose. sphinxsai.com
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. Forced degradation studies are the primary tool to demonstrate specificity, ensuring that impurity peaks are well-resolved from the main Gatifloxacin peak. zastita-materijala.org
Linearity: The method demonstrates a linear relationship between the concentration of the analyte and the analytical response. For Gatifloxacin, linearity has been established in concentration ranges such as 4.0–40 μg/mL with a high correlation coefficient (r² > 0.999). researchgate.netnih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with average recoveries for Gatifloxacin analysis typically being above 99%. nih.govnih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (%RSD), with values less than 2% indicating good precision. sphinxsai.comscholars.direct
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For Gatifloxacin, an LOD of 0.1 μg/mL and an LOQ of 0.5 μg/mL have been reported. scholars.direct
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition). This provides an indication of its reliability during normal usage. conicet.gov.ar
| Parameter | Finding/Value | Reference |
|---|---|---|
| Linearity Range | 4.0–40 μg/mL | researchgate.netnih.gov |
| Correlation Coefficient (r²) | 0.9998 | researchgate.netnih.gov |
| Accuracy (Recovery %) | > 99.91% | nih.govnih.gov |
| Precision (%RSD) | < 2% | sphinxsai.comscholars.direct |
| LOD | 0.1 μg/mL | scholars.direct |
| LOQ | 0.5 μg/mL | scholars.direct |
| Specificity | No interference from degradants or excipients. | zastita-materijala.orgconicet.gov.ar |
Impurity Profiling and Control Strategies for Gatifloxacin Impurity 1
Regulatory Landscape for Impurities in Pharmaceuticals
The regulation of pharmaceutical impurities is a globally harmonized effort to ensure patient safety. nih.govresearchgate.net Key to this are the guidelines developed by the International Council for Harmonisation (ICH) and standards set by various pharmacopoeias.
International Council for Harmonisation (ICH) Guidelines (Q3A, Q3B)
The ICH has established specific guidelines for the control of impurities in new drug substances (Q3A) and new drug products (Q3B). europa.eueuropa.euich.org These guidelines provide a framework for the identification, qualification, and setting of acceptance criteria for impurities. ich.orgpremier-research.com
ICH Q3A(R2): Impurities in New Drug Substances
This guideline applies to new drug substances produced by chemical synthesis. europa.euich.orggmp-compliance.org It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. ich.org For a new drug substance, the specification should include a list of specified identified impurities, specified unidentified impurities, and a general limit for any unspecified impurity. ich.org The process of qualification involves acquiring and evaluating data to establish the biological safety of an individual impurity. ich.orgfda.gov If an impurity level exceeds the qualification threshold, further safety studies may be required. ich.org
Thresholds for New Drug Substances (ICH Q3A)
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Data sourced from ICH Q3A(R2) Guideline ich.org
ICH Q3B(R2): Impurities in New Drug Products
This guideline focuses on degradation products in new drug products. europa.eugmp-compliance.orgfda.gov It provides guidance on the reporting, identification, and qualification of degradation products that may arise during the manufacturing process or on storage. gmpinsiders.comich.org The thresholds for reporting, identification, and qualification are generally similar to those in Q3A but are applied to the drug product. premier-research.com
Thresholds for New Drug Products (ICH Q3B)
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| < 10 mg | 1.0% | 1.0% or 50 µg TDI (whichever is lower) | 1.5% or 100 µg TDI (whichever is lower) |
| 10 mg - 100 mg | 0.5% | 0.5% or 200 µg TDI (whichever is lower) | 1.0% or 300 µg TDI (whichever is lower) |
| > 100 mg - 2 g | 0.2% | 0.2% or 3 mg TDI (whichever is lower) | 0.5% or 5 mg TDI (whichever is lower) |
| > 2 g | 0.1% | 0.1% | 0.2% |
TDI: Total Daily Intake. Data sourced from ICH Q3B(R2) Guideline ich.org
Pharmacopoeial Standards and Acceptance Criteria for Impurity Levels
Pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Japanese Pharmacopoeia (JP) provide official standards for drug substances and products. nih.govmhlw.go.jp These standards include monographs that specify the tests, procedures, and acceptance criteria for impurities. jpionline.orgbiomedres.us For Gatifloxacin (B573), pharmacopoeial monographs will stipulate the acceptable limits for known and unknown impurities, including Gatifloxacin Impurity 1. Acceptance criteria are established based on regulatory guidelines, toxicological data, and the therapeutic dose of the drug. fda.govgmpinsiders.comtojqi.net For example, a pharmacopeial guideline might set a limit for "Gatifloxacin related compound A" with a specific relative retention time and an acceptance criterion for total impurities.
Strategic Impurity Profiling Methodologies
Impurity profiling is the systematic process of identifying, characterizing, and quantifying impurities in a drug substance or product. biomedres.usveeprho.comresearchgate.net It is a crucial component of drug development and manufacturing to ensure the final product's quality and safety. veeprho.comlongdom.org
Comprehensive Impurity Profiling during Drug Development and Manufacturing
A thorough impurity profiling strategy is implemented throughout the lifecycle of a drug. biomedres.usresearchgate.net This begins during early development with the identification of potential and actual impurities arising from the synthesis, purification, and storage of the drug substance. jpionline.orgich.org Techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are instrumental in this process. veeprho.com Stability studies are also conducted under various stress conditions (e.g., heat, light, humidity) to identify degradation products. longdom.orggmpinsiders.com This comprehensive profile helps in establishing appropriate manufacturing process controls and storage conditions to minimize impurity levels. longdom.org
Digitized Impurity Database Analysis for Enhanced Control
A modern approach to impurity management involves the use of digitized impurity databases. ingentaconnect.comnih.gov This method compiles a database of known impurities, including their chromatographic and spectral data (e.g., UV spectra from a diode array detector). ingentaconnect.comresearchgate.net By comparing the data from a new batch against this database, impurities can be rapidly identified without the direct need for chemical reference standards for every analysis. ingentaconnect.comnih.gov This "green" and economical approach enhances the efficiency of impurity profiling. ingentaconnect.comnih.gov For Gatifloxacin, a digitized database would contain information on this compound and other related substances, facilitating their consistent identification and control. ingentaconnect.com
Relative Retention Times (RRT) and Relative Response Factors (RRF) in Quantification
In chromatographic analysis, particularly HPLC, Relative Retention Time (RRT) and Relative Response Factor (RRF) are key parameters for the identification and quantification of impurities. researchgate.netveeprho.com
Relative Retention Time (RRT): RRT is the ratio of the retention time of an impurity to the retention time of the main drug peak. researchgate.net It is a reliable parameter for identifying known impurities in a chromatogram. researchgate.net For instance, an impurity peak consistently appearing at an RRT of 0.85 relative to the Gatifloxacin peak can be tentatively identified as a specific known impurity.
Relative Response Factor (RRF): The RRF is used to correct for the difference in detector response between an impurity and the active pharmaceutical ingredient (API). researchgate.netveeprho.comrasayanjournal.co.in Not all compounds produce the same signal intensity at the same concentration. The RRF is experimentally determined by comparing the response of a known amount of the impurity to the response of the same amount of the API. veeprho.com This factor is then used to accurately calculate the concentration of the impurity in a sample, especially when a certified reference standard for the impurity is not available. pharmaguideline.com
The formula for calculating the percentage of an impurity using RRF is typically:
However, in practice, a simplified formula is often used when the concentration of the API standard is known:
Example RRT and RRF values for Gatifloxacin Impurities
| Impurity | Relative Retention Time (RRT) | Relative Response Factor (RRF) |
| F-GTFX | 0.6 - 0.8 | ~1.0 |
| HD-GTFX | 0.6 - 0.8 | ~1.0 |
| FE-GTFX | 1.1 - 1.3 | ~1.0 |
| NM-GTFX | 1.1 - 1.3 | ~1.0 |
| EO-GTFX | 1.4 - 1.7 | ~1.0 |
Data is illustrative and based on findings from a study on digitized impurity database analysis for gatifloxacin. Actual values must be determined for specific analytical methods. researchgate.net
Impurity Control and Mitigation Approaches
Effective control of this compound is achieved through a multi-faceted approach that begins with understanding its formation during the synthesis of Gatifloxacin and extends to its removal in the final stages of production.
Process Optimization for Minimizing this compound Formation
The formation of Desmethyl gatifloxacin is a known side reaction during the synthesis of Gatifloxacin, particularly in the nucleophilic substitution step involving 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid and 2-methylpiperazine (B152721). Several process parameters can be optimized to minimize the generation of this impurity.
Solvent Selection: The choice of solvent plays a crucial role in controlling the impurity profile. While dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are effective in solubilizing the reactants, they can also contribute to the formation of Desmethyl gatifloxacin, partly due to their hygroscopic nature. ontosight.ai The reaction is typically conducted at temperatures between 53°C and 57°C in such solvents. Research has shown that substituting DMSO with other solvent systems, such as methanol-water mixtures during the purification stages, can significantly reduce the levels of this impurity. ontosight.ai
Control of Reaction Conditions: The formation of Desmethyl gatifloxacin can be influenced by the reaction temperature and the presence of acid acceptors. The synthesis is often carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. mdpi.com Acid acceptors like triethylamine (B128534) or potassium carbonate are used to neutralize the hydrogen fluoride (B91410) gas produced during the reaction, and their appropriate selection and stoichiometry are important for minimizing side reactions.
A critical side reaction leading to the formation of Desmethyl gatifloxacin is the incomplete methylation of the piperazine (B1678402) moiety. Careful control over the quality of raw materials, such as 2-methylpiperazine, is also vital, as impurities within these starting materials can lead to the formation of various Gatifloxacin-related impurities. nih.gov
Purification Techniques for Impurity Reduction
Post-synthesis purification is essential to reduce the levels of this compound to acceptable limits, typically below 0.1% to meet regulatory requirements. clearsynth.com The most effective methods for this purpose are slurrying and recrystallization.
Slurrying the crude Gatifloxacin product in a suitable solvent system is a highly effective method for reducing the levels of Desmethyl gatifloxacin and other process-related impurities. This technique involves suspending the solid material in a solvent where the API has low solubility, while the impurities are more soluble and are washed away.
Post-synthesis slurrying in water or a mixture of water and acetonitrile (B52724) has been shown to be particularly effective. ontosight.airutgers.edu This step can lower the concentration of Desmethyl gatifloxacin to as low as 0.07%. ontosight.ai
| Parameter | Value/Range | Reference |
|---|---|---|
| Solvent System | Water or Water-Acetonitrile Mixture | ontosight.airutgers.edu |
| Solvent Volume | 4–10 mL/g of Gatifloxacin | ontosight.ai |
| Temperature | 20–30°C | ontosight.ai |
| Duration | 30–180 minutes | ontosight.ai |
Recrystallization is a cornerstone of impurity control in the manufacturing of Gatifloxacin. ontosight.ai This process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to crystallize upon cooling, leaving the impurities behind in the mother liquor.
A methanol-water solvent system is highly favored for the recrystallization of Gatifloxacin. ontosight.ai A two-step recrystallization process can reduce the total impurity content to less than 0.5%, with no single impurity exceeding 0.2%. ontosight.ai In some optimized processes, the total impurity level can be brought down to less than 0.3%, with individual impurities not exceeding 0.1%.
| Parameter | Value/Range | Reference |
|---|---|---|
| Solvent System | Methanol-Water Mixture | ontosight.ai |
| Solvent Ratio (Methanol:Water) | 8:2 to 9.5:0.5 (v/v), optimized at 9:1 | ontosight.ai |
| Dissolution Temperature | Heating to 71°C | ontosight.ai |
| Crystallization Temperature | Cooling to 5°C over 120 minutes | ontosight.ai |
| Washing Solvent | Methanol-Water (100:25 v/v) | ontosight.ai |
Slurrying Techniques
Quality by Design (QbD) Principles in Impurity Control
Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control based on sound science and quality risk management. acs.org The implementation of QbD principles is crucial for the effective and consistent control of impurities like this compound.
The core elements of a QbD approach include defining a Quality Target Product Profile (QTPP), identifying Critical Quality Attributes (CQAs), understanding Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs), and establishing a robust control strategy. acs.org
In the context of Gatifloxacin, the level of any impurity is a Critical Quality Attribute (CQA) because it has the potential to affect the safety and efficacy of the drug product. nih.gov this compound (Desmethyl gatifloxacin) is therefore considered a CQA. The rationale for this classification is rooted in several key considerations:
Impact on Safety: The presence of impurities can introduce unknown toxicological risks. Although specific toxicological data for Desmethyl gatifloxacin is not extensively detailed in publicly available literature, regulatory guidelines mandate the control of any impurity above a certain threshold to ensure patient safety. ontosight.ai The structural similarity of Desmethyl gatifloxacin to the active parent compound means it could potentially have its own pharmacological and toxicological profile. ontosight.ai
Impact on Efficacy: The presence of impurities means a lower relative amount of the active pharmaceutical ingredient, which could potentially impact the therapeutic efficacy of the drug. Furthermore, impurities might interfere with the intended mechanism of action of the API.
Regulatory Compliance: International regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines (e.g., ICH Q3A/B) that require the identification, reporting, and qualification of impurities in new drug substances. ontosight.aiclearsynth.com Controlling the level of Desmethyl gatifloxacin is therefore essential for regulatory approval and maintaining product quality throughout its lifecycle.
By defining the level of this compound as a CQA, manufacturers can then systematically identify the process parameters that have a significant impact on its formation and implement a control strategy to ensure the final product consistently meets the required quality standards.
Establishing Design Space for Impurity Control
The control of impurities in pharmaceutical manufacturing is a critical aspect of ensuring the quality, safety, and efficacy of the final drug product. For Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, meticulous control over its impurity profile is mandated by regulatory bodies. veeprho.com this compound, identified as 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid (also referred to as Desmethyl gatifloxacin or DMP), is a known process-related impurity. nih.gov Its formation is often linked to the synthetic route, particularly from the incomplete methylation of the piperazine moiety or the use of 2-methylpiperazine containing certain impurities. The establishment of a design space is a modern approach, rooted in Quality by Design (QbD) principles, that moves from reactive problem-solving to a proactive strategy of failure reduction. researchgate.net This involves a systematic understanding of how process parameters affect the formation and control of critical impurities like this compound. dphen1.com
A design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. dphen1.com Operating within this established space is not considered a change and provides regulatory flexibility. For this compound, establishing a design space involves identifying the critical process parameters (CPPs) that influence its formation and then defining the ranges for these parameters to ensure the impurity remains below the acceptable limit.
Research into the synthesis of Gatifloxacin has highlighted several parameters that can influence the purity of the final product. For instance, the reaction temperature, choice of solvent, and the presence of acid acceptors are crucial. google.com The synthesis often involves the nucleophilic substitution of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid with 2-methylpiperazine. google.com This reaction is typically conducted in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at temperatures between 40°C and 70°C. google.com Controlling these parameters is key to minimizing the formation of Desmethyl gatifloxacin. An improved process utilizing boron chelate intermediates has been shown to reduce the formation of impurities by preventing demethylation of the starting material and allowing for lower reaction temperatures. acs.orgacs.org
Design of Experiments (DoE) is a powerful statistical tool used to efficiently explore the effects of multiple process variables on a critical quality attribute (CQA), such as the level of this compound. A study focused on optimizing an HPTLC analytical method for Gatifloxacin and its related substances utilized a central composite design (CCD) to establish the optimal mobile phase composition. researchgate.net While this study was for an analytical method, the principles are directly applicable to process optimization for impurity control. By systematically varying factors like solvent ratios, temperature, or pH, a response surface can be modeled to identify the optimal operating conditions that minimize impurity formation. researchgate.netdphen1.com
For example, in the context of Gatifloxacin synthesis, a DoE approach could be used to study the impact of the following critical process parameters on the formation of this compound:
Reaction Temperature: Higher temperatures might accelerate the reaction but could also lead to increased degradation or side reactions forming the impurity.
Solvent System: The polarity and nature of the solvent can influence reaction pathways. For example, substituting DMSO with methanol-water mixtures has been explored to alter the impurity profile.
pH: The pH during reaction and workup can be critical, as oxidative hydrolysis under acidic or basic conditions can lead to the formation of Impurity 1.
Molar Ratio of Reactants: The ratio of the quinoline (B57606) carboxylic acid derivative to 2-methylpiperazine can impact the completion of the reaction and the level of unreacted starting materials or side products.
The findings from such experimental designs are crucial for defining the design space. The data below illustrates hypothetical factors and responses from a DoE study aimed at controlling this compound during synthesis.
Table 1: Design of Experiment (DoE) Factors for Gatifloxacin Synthesis Optimization
| Factor | Type | Lower Limit | Upper Limit |
|---|---|---|---|
| Temperature (°C) | Continuous | 45 | 65 |
| pH | Continuous | 6.0 | 7.5 |
Table 2: Hypothetical Experimental Runs and Response for Impurity 1 Level
| Run | Temperature (°C) | pH | Solvent Ratio | This compound (%) |
|---|---|---|---|---|
| 1 | 45 | 6.0 | 9:1 | 0.15 |
| 2 | 65 | 6.0 | 9:1 | 0.25 |
| 3 | 45 | 7.5 | 9:1 | 0.12 |
| 4 | 65 | 7.5 | 9:1 | 0.20 |
| 5 | 45 | 6.0 | 10:0 | 0.18 |
| 6 | 65 | 6.0 | 10:0 | 0.30 |
| 7 | 45 | 7.5 | 10:0 | 0.15 |
| 8 | 65 | 7.5 | 10:0 | 0.22 |
| 9 | 55 | 6.75 | 9.5:0.5 | 0.09 |
The results from such a study would be used to generate a mathematical model and response surface plots, visually representing the design space where the level of this compound is consistently maintained below the desired threshold (e.g., <0.1%). dphen1.com Furthermore, analytical methods play a pivotal role in this process. Validated, stability-indicating methods like High-Performance Liquid Chromatography (HPLC) are essential for accurately quantifying the impurity levels during process development and for routine quality control. nih.govresearchgate.netidk.org.rs The development of these analytical methods can also benefit from a QbD approach to ensure they are robust and reliable for their intended purpose. researchgate.net
Gatifloxacin Drug Product Stability and Impurity 1 Dynamics
Forced Degradation Studies and Their Role in Impurity Assessment
Forced degradation, or stress testing, is a pivotal component of drug development, providing insights into the intrinsic stability of a drug substance. dphen1.com By subjecting gatifloxacin (B573) to conditions more severe than accelerated stability testing, potential degradation products, including Impurity 1, can be identified. dphen1.com These studies are crucial for elucidating degradation pathways and for developing and validating stability-indicating analytical methods. dphen1.com
Evaluation of Stress Conditions Impact on Gatifloxacin Impurity 1 Generation
The generation of this compound is significantly influenced by various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.
Significant degradation of gatifloxacin is observed under oxidative hydrolysis, leading to the formation of degradation products. conicet.gov.ar Specifically, oxidative conditions, such as exposure to 0.1% hydrogen peroxide at 40°C, can induce the cleavage of the methyl group from the piperazine (B1678402) ring, resulting in the formation of Desmethyl gatifloxacin (DesMe-GTF), a primary impurity. Acidic conditions, for instance, using 0.1N HCl at 60°C, can accelerate this oxidative hydrolysis process.
Studies have shown that gatifloxacin is susceptible to degradation under both acidic and basic conditions. researchgate.netresearchgate.net In one study, exposure to 1N hydrochloric acid and 1N sodium hydroxide (B78521) resulted in the formation of multiple degradation peaks. researchgate.net Another study noted a degradation of 28.09% in acidic conditions. researchgate.net The drug has been found to be relatively stable under neutral water hydrolysis, photolytic, and thermal stress conditions. conicet.gov.ar However, some mild degradation has been observed under peroxide conditions. zastita-materijala.org
The following table summarizes the impact of different stress conditions on the degradation of gatifloxacin and the potential for Impurity 1 formation.
| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |
| Acidic Hydrolysis | 1N HCl, reflux for 30 min | Significant degradation with multiple degradation peaks. | conicet.gov.arresearchgate.net |
| 0.1N HCl, 60°C for 24 hours | Accelerates oxidative hydrolysis leading to DesMe-GTF. | ||
| Alkaline Hydrolysis | 1N NaOH, reflux for 30 min | Significant degradation with multiple degradation peaks. | conicet.gov.arresearchgate.net |
| Oxidative Degradation | 10% H₂O₂, reflux for 30 min | Significant degradation with two major degradation peaks. | conicet.gov.ar |
| 0.1% H₂O₂, 40°C | Cleavage of the piperazine ring's methyl group to form DesMe-GTF. | ||
| Thermal Degradation | Solid state, 100°C for 24 h | Stable. | conicet.gov.ar |
| Photolytic Degradation | Daylight exposure for 24 h | Stable. | conicet.gov.ar |
| UV light (365 nm) | Induces cyclopropane (B1198618) ring opening, but this is distinct from Impurity 1 formation. |
Monitoring this compound Levels in Stability Programs
Stability programs for gatifloxacin drug products rigorously monitor the levels of impurities, including Impurity 1, over time under specified storage conditions (long-term and accelerated). This monitoring is crucial to ensure the product remains within its established specification limits throughout its shelf life.
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique used for this purpose. pharmatutor.org A validated, stability-indicating HPLC method is essential, which can separate gatifloxacin from its degradation products, including Impurity 1, and any excipients present in the formulation. conicet.gov.arscielo.br
The development of such a method involves selecting an appropriate column (e.g., C18), a mobile phase that provides good resolution, and a suitable detector wavelength (e.g., 285 nm or 293 nm). nih.gov The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. conicet.gov.arpharmatutor.org The specificity of the method ensures that the peak corresponding to gatifloxacin is pure and not co-eluted with any impurities. conicet.gov.arzastita-materijala.org
Mass Balance Studies for Method Stability-Indicating Capacity
Mass balance studies are a critical component of validating a stability-indicating analytical method. The principle of mass balance is to demonstrate that the sum of the decrease in the amount of the active pharmaceutical ingredient (API), gatifloxacin, is accounted for by the increase in the amount of its degradation products. dphen1.comconicet.gov.ar
In practice, a sample of gatifloxacin is subjected to forced degradation. The amount of undegraded gatifloxacin and the amounts of all detected degradation products are then quantified using the analytical method. conicet.gov.ar An ideal mass balance would result in a total recovery of close to 100% of the initial gatifloxacin amount. conicet.gov.ar A successful mass balance study provides strong evidence that the analytical method is stability-indicating and that all significant degradation products are being detected and quantified. dphen1.comconicet.gov.ar For gatifloxacin, studies have reported achieving a mass balance of 100.0%, confirming the stability-indicating nature of the developed HPLC methods. conicet.gov.ar
Future Research Directions in Gatifloxacin Impurity 1 Analysis and Control
Development of Novel and Green Analytical Technologies for Impurity 1
The development of analytical methods for pharmaceutical impurities is increasingly focused on "green" chemistry principles, which aim to reduce the environmental impact of chemical processes. researchgate.net Future research in the analysis of Gatifloxacin (B573) Impurity 1 is expected to prioritize the development of novel and environmentally sustainable analytical technologies.
Current methods for the detection of gatifloxacin and its impurities, including Impurity 1, often rely on High-Performance Liquid Chromatography (HPLC). nih.govzastita-materijala.org While effective, these methods can involve the use of organic solvents that are costly and environmentally harmful. mdpi.comscholars.direct
Future research will likely focus on the following areas:
Eco-friendly HPLC methods: This includes the use of hydrotropic solutions as a mobile phase to reduce the reliance on organic solvents. scholars.direct The development of methods using aqueous solutions, such as 3% sodium benzoate, has already shown promise in reducing analysis time and environmental impact. scholars.direct
Advanced Spectroscopic Techniques: First derivative synchronous fluorescence spectroscopy (FDSFS) has been explored for other fluoroquinolones as a green and efficient method that requires no extraction or pre-treatment steps. royalsocietypublishing.org Similar approaches could be adapted for the simultaneous detection of Gatifloxacin and Impurity 1.
Digitized Impurity Database Analysis: This "green" and economical method eliminates the need for chemical reference substances (CRS) of impurities. nih.govresearchgate.netresearchgate.net By creating a digitized database of impurity profiles using techniques like Diode Array Detection (DAD), the identification and quantification of Impurity 1 can be achieved through spectral correlation analyses. nih.govresearchgate.net
Ultrasound-Assisted Extraction (UAE): For analyzing fluoroquinolone residues in various matrices, UAE offers a rapid and efficient extraction method that can be performed without organic solvents. mdpi.com
These green analytical technologies not only reduce the environmental footprint of pharmaceutical quality control but also offer potential benefits in terms of cost, speed, and analyst safety. researchgate.net
Advanced Computational Approaches for Impurity Prediction and Risk Assessment
Computational tools are becoming increasingly integral to pharmaceutical development and quality control. For Gatifloxacin Impurity 1, advanced computational approaches can be leveraged for both prediction and risk assessment.
Impurity Prediction: Quantitative Structure-Activity Relationship (QSAR) models and other in silico tools can be used to predict the formation of impurities based on the chemical structure of the API and the manufacturing process conditions. eufemed.eu By understanding the reaction mechanisms that lead to the formation of Impurity 1, such as hydrolysis or self-condensation, computational models can help in optimizing synthesis routes to minimize its generation.
Risk Assessment: Computational systems toxicology can be employed to assess the potential risks associated with this compound. eufemed.eu By simulating the interaction of the impurity with biological targets, it is possible to predict potential off-target activities and toxicities. eufemed.eu This is particularly crucial for genotoxic impurities, where even trace amounts can pose a significant health risk. google.combiopharminternational.com
The following table summarizes some computational approaches and their potential applications for this compound:
| Computational Approach | Application in this compound Analysis |
| QSAR Modeling | Predict the likelihood of Impurity 1 formation under different synthetic conditions. |
| Molecular Docking | Simulate the interaction of Impurity 1 with DNA and other biological macromolecules to assess genotoxicity. |
| Systems Toxicology | Evaluate the potential for off-target effects and broader toxicological risks. eufemed.eu |
| In Silico Fragmentation | Assist in the structural elucidation of unknown degradation products related to Impurity 1. |
These computational methods, when used in conjunction with experimental data, can provide a comprehensive understanding of the impurity's profile and potential risks, enabling a more proactive approach to quality control.
Integrated Strategies for Real-Time Impurity Monitoring in Manufacturing
The shift towards continuous manufacturing in the pharmaceutical industry necessitates the development of integrated strategies for real-time monitoring of critical quality attributes, including impurity levels. For this compound, this involves the implementation of Process Analytical Technology (PAT).
PAT utilizes in-line or on-line analytical tools to monitor and control manufacturing processes in real-time. This allows for immediate detection of deviations that could lead to an increase in Impurity 1 levels, enabling prompt corrective actions.
Potential PAT tools for monitoring this compound include:
In-line HPLC and UV-Vis Spectroscopy: These techniques can be integrated directly into the manufacturing stream to provide continuous data on the concentration of Gatifloxacin and its impurities. nih.govnih.gov
Raman and Near-Infrared (NIR) Spectroscopy: These non-destructive spectroscopic methods can provide real-time information on chemical composition and physical properties during the synthesis and purification steps.
The implementation of PAT for impurity monitoring can lead to significant improvements in process understanding, control, and efficiency, ultimately ensuring consistent product quality.
Harmonization of Impurity Standards and Analytical Methodologies Globally
The globalization of the pharmaceutical market underscores the need for harmonized standards and analytical methodologies for impurities. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines (e.g., Q3A/B) for impurities in new drug substances and products. nih.gov
However, discrepancies can still exist between different pharmacopeial standards, leading to challenges for manufacturers marketing their products globally. Future research should focus on inter-laboratory studies and cross-validation of analytical methods to establish harmonized protocols for the identification and quantification of this compound.
A key aspect of this harmonization effort is the development and validation of robust analytical methods that are transferable across different laboratories and regulatory jurisdictions. This includes defining standardized system suitability criteria, reference standards, and acceptance criteria for Impurity 1. The U.S. Food and Drug Administration (FDA) and other regulatory bodies are actively supporting research to develop innovative methodologies that can facilitate the establishment of such standards. fda.gov
The following table outlines key areas for global harmonization efforts:
| Area of Harmonization | Objective |
| Analytical Method Validation | Establish a common set of validation parameters (e.g., specificity, linearity, accuracy, precision) for methods used to quantify Impurity 1. zastita-materijala.orgnih.gov |
| Reference Standards | Ensure the global availability and consistency of a well-characterized reference standard for this compound. |
| Impurity Thresholds | Work towards harmonized acceptance criteria for Impurity 1 in Gatifloxacin drug substance and drug products based on safety and risk assessment data. |
| Reporting and Data Exchange | Develop standardized formats for reporting impurity data to facilitate regulatory review and information sharing. |
By fostering collaboration between industry, academia, and regulatory agencies, the global harmonization of impurity standards and analytical methodologies will contribute to ensuring the quality and safety of gatifloxacin-containing medicines for patients worldwide.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for the identification and quantification of Gatifloxacin Impurity 1 in pharmaceutical formulations?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is the primary method, as validated in pharmacopeial monographs. The XBridge C18 (L1) column is specified for separation, with retention times around 30 minutes for impurities under optimized conditions .
- Data Reference : Pharmacopeial guidelines stipulate a relative retention time (RRT) threshold of 0.05% for impurity peaks to be disregarded. For example, "Gatifloxacin related compound A" has an RRT of 0.68, with acceptance criteria for unspecified impurities ≤1.0% and total impurities ≤0.50% .
Q. How is this compound structurally characterized, and what synthetic pathways lead to its formation?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) for structural elucidation. Impurities often arise from incomplete purification during synthesis (e.g., desethylene derivatives) or degradation under stress conditions (e.g., hydrolysis, oxidation) .
- Key Data : For example, "Gatifloxacin Desethylene Impurity" (CAS 172426-87-8) is identified as a metabolite with molecular formula C17H20FN3O4 and a molecular weight of 349.36 g/mol .
Advanced Research Questions
Q. How can researchers resolve contradictions in impurity profiling data for this compound across different pharmacopeial standards?
- Methodology : Cross-validate methods using harmonized protocols (e.g., ICH Q3A/B guidelines) and perform inter-laboratory studies to assess method robustness. For instance, discrepancies in impurity thresholds (e.g., total impurities ≤0.50% in USP vs. stricter limits in other monographs) require justification via stability-indicating assays .
- Case Study : A study comparing MICs of fluoroquinolones found systematic differences in impurity impact on antimicrobial activity, highlighting the need for impurity-specific toxicity assessments .
Q. What experimental designs are optimal for evaluating the stability of this compound under varying storage conditions?
- Methodology : Conduct forced degradation studies (e.g., thermal, photolytic, oxidative stress) followed by HPLC-UV or LC-MS/MS analysis. Use factorial design experiments to model impurity formation kinetics. For example, a 40°C/75% RH storage condition may accelerate degradation, with impurity levels monitored at intervals .
- Data Analysis : Apply regression models to predict impurity growth rates, as demonstrated in studies correlating ofloxacin and gatifloxacin MIC ratios under controlled degradation .
Q. How can researchers validate the sensitivity and specificity of analytical methods for trace-level detection of this compound?
- Methodology : Follow ICH Q2(R1) validation parameters:
- Linearity : Test over 50–150% of the target concentration range.
- LOD/LOQ : Establish via signal-to-noise ratios (e.g., LOD ≤0.05% as per USP guidelines) .
- Accuracy : Spike recovery experiments with ±10% acceptance criteria.
Methodological Recommendations
- Literature Review : Prioritize pharmacopeial documents (USP, EP) and peer-reviewed journals over commercial databases.
- Experimental Reproducibility : Document detailed synthesis and purification steps, including solvent systems and column specifications, to enable replication .
- Ethical Reporting : Disclose all conflicts of interest and adhere to IUPAC’s guidelines for transparent data presentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
